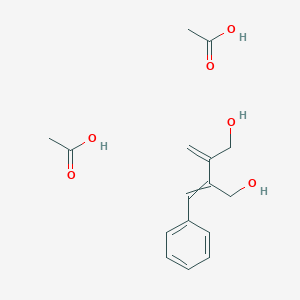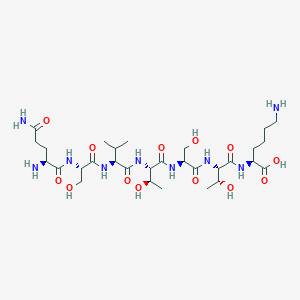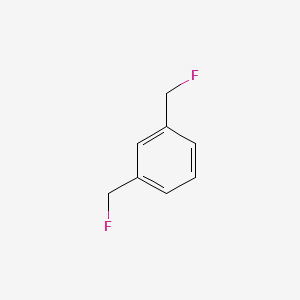
1,3-Bis(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(fluoromethyl)benzene is an organic compound with the molecular formula C8H8F2 It consists of a benzene ring substituted with two fluoromethyl groups at the 1 and 3 positions
準備方法
1,3-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-bis(chloromethyl)benzene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and high yield.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production of this compound.
化学反応の分析
1,3-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding fluoromethyl ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield fluoromethyl-substituted cyclohexanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-bis(methoxymethyl)benzene, while oxidation with potassium permanganate can produce 1,3-bis(fluoromethyl)benzoic acid.
科学的研究の応用
1,3-Bis(fluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable for creating novel materials and pharmaceuticals.
Materials Science: The compound is used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Medicinal Chemistry: Researchers explore its potential as a precursor for fluorinated drugs, which often exhibit improved pharmacokinetic properties due to the presence of fluorine atoms.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems and its use in drug design.
作用機序
The mechanism of action of 1,3-bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to desired pharmacological outcomes.
類似化合物との比較
1,3-Bis(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has three fluorine atoms on each methyl group, resulting in different chemical properties and reactivity. It is often used in similar applications but may exhibit enhanced stability and reactivity due to the additional fluorine atoms.
1,3-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring, rather than on methyl groups. Its reactivity and applications differ significantly from this compound due to the absence of the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives.
特性
CAS番号 |
921595-53-1 |
|---|---|
分子式 |
C8H8F2 |
分子量 |
142.15 g/mol |
IUPAC名 |
1,3-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChIキー |
CSWGHVOWBGYQII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CF)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
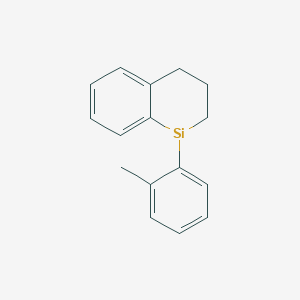
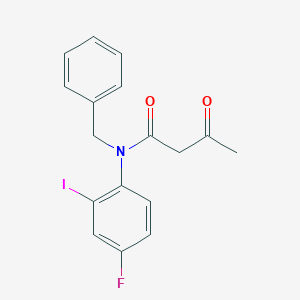

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
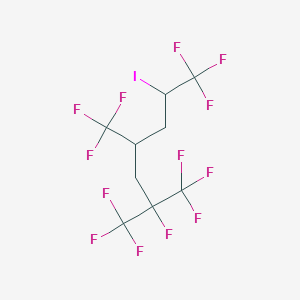
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
